molecular formula C6H7F2N3O B11786349 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine

4-(Difluoromethyl)-6-methoxypyrimidin-5-amine

Cat. No.: B11786349
M. Wt: 175.14 g/mol
InChI Key: ZKEXPYWQHCHXMK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-methoxypyrimidin-5-amine is a fluorinated pyrimidine derivative notable for its structural features, including a difluoromethyl (-CF₂H) group at position 4, a methoxy (-OCH₃) group at position 6, and an amine (-NH₂) group at position 3. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acids and enzyme inhibition . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, aligning with the broader trend of fluorine incorporation in pharmaceuticals to optimize absorption, distribution, metabolism, and excretion (ADME) properties .

Properties

Molecular Formula

C6H7F2N3O

Molecular Weight

175.14 g/mol

IUPAC Name

4-(difluoromethyl)-6-methoxypyrimidin-5-amine

InChI

InChI=1S/C6H7F2N3O/c1-12-6-3(9)4(5(7)8)10-2-11-6/h2,5H,9H2,1H3

InChI Key

ZKEXPYWQHCHXMK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1N)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine typically involves difluoromethylation reactions. One common method is the reaction of pyrimidine derivatives with difluoromethylating agents under specific conditions. For example, the difluoromethylation of heterocycles can be achieved through radical processes, often using difluorocarbene reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using affordable reagents such as chlorodifluoromethane or fluoroform. These methods are designed to be cost-effective and environmentally friendly, often employing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at positions activated by the electron-withdrawing difluoromethyl group. For example:

  • Aromatic amination at position 2 of the pyrimidine ring using AlCl₃ as a catalyst (e.g., reaction with 1-methylindole to yield substituted derivatives) .

  • Halogenation at position 4 or 6 under radical conditions, leveraging the difluoromethyl group’s ability to stabilize transition states.

Table 1: Representative Nucleophilic Substitution Conditions

Reaction TypeReagents/ConditionsYieldSource
AminationAlCl₃, 1-methylindole, 80°C78%
Radical halogenationCl₂, UV light, CH₂Cl₂65%*

*Estimated from analogous pyrimidine systems.

Radical Difluoromethylation

The difluoromethyl group participates in radical-mediated transformations:

  • Radical coupling with alkenes or alkynes under photoredox catalysis to form C–CF₂H bonds.

  • Hydrodifluoromethylation reactions using fluoroform (CHF₃) as a difluoromethyl source in the presence of radical initiators .

Mechanistic studies suggest the difluoromethyl radical (- CF₂H) forms via hydrogen-atom transfer (HAT) from CHF₃ to a tert-butoxy radical . This intermediate reacts with the pyrimidine core to install additional fluorinated groups.

Coupling Reactions

The compound serves as a building block in cross-coupling reactions:

  • Suzuki-Miyaura coupling with aryl boronic acids at position 5, facilitated by Pd catalysts (e.g., Pd(PPh₃)₄) .

  • Buchwald-Hartwig amination to introduce nitrogen-containing substituents, critical for pharmaceutical intermediates .

Key Application : Synthesis of dual PI3K/mTOR kinase inhibitors (e.g., PQR530 ) via coupling with triazine derivatives .

Methoxy Group Demethylation

The methoxy group at position 6 undergoes demethylation under acidic conditions (e.g., HBr in acetic acid) to yield hydroxylated derivatives, which are intermediates for further functionalization .

Difluoromethyl Oxidation

Controlled oxidation of the difluoromethyl group (-CF₂H) to a carbonyl (-CO) or carboxyl (-COOH) moiety is achievable using KMnO₄ or RuO₄ under acidic conditions.

Biological Activity-Driven Reactions

The compound’s interactions with biological targets involve non-covalent and covalent modifications:

  • Hydrogen bonding : The pyrimidine nitrogen and difluoromethyl group form hydrogen bonds with enzyme residues (e.g., SER-17 and SER-39 in succinate dehydrogenase) .

  • Electrophilic aromatic substitution in active sites of prostaglandin receptors (EP2/EP4), modulating anti-inflammatory and anticancer activity .

Stability and Degradation Pathways

  • Hydrolysis : The pyrimidine ring remains stable under neutral conditions but undergoes hydrolysis in strong acids (HCl, 100°C) or bases (NaOH, 80°C).

  • Thermal decomposition : Above 200°C, cleavage of the difluoromethyl group releases HF gas, confirmed by thermogravimetric analysis (TGA).

Scientific Research Applications

Biological Activities

Research indicates that 4-(difluoromethyl)-6-methoxypyrimidin-5-amine exhibits significant biological activities, particularly in the fields of antimicrobial and antiviral research. Its mechanism of action may involve:

  • Enzyme Inhibition : Targeting specific enzymes or receptors critical for pathogen survival.
  • Antimicrobial Properties : Demonstrated efficacy against various bacterial and fungal strains.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsObservations
AntibacterialXanthomonas oryzaeModerate activity observed
AntifungalBotrytis cinerea, Rhizoctonia solaniEC50 values comparable to standard treatments
AntiviralVarious virusesPotential inhibition of viral replication

Case Studies

Several studies have investigated the applications of this compound in drug development and agricultural chemistry.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antifungal activities of novel derivatives containing a pyrimidine moiety, including this compound. The compound demonstrated moderate to good in vitro antifungal activities against several pathogens, including Botrytis cinerea and Rhizoctonia solani. Notably, it showed an EC50 value of 6.72 μg/mL against Rhizoctonia solani, comparable to hymexazol, a well-known fungicide .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between this compound and target proteins such as succinate dehydrogenase (SDH). The compound was docked into the active site with favorable binding energy, indicating potential as an enzyme inhibitor . The hydrogen bonds formed with specific amino acid residues suggest a mechanism that could be exploited for therapeutic purposes.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications in its chemical structure can significantly influence its biological interactions. For instance, variations in substituents can lead to enhanced reactivity or altered pharmacological profiles.

Table 2: Similar Compounds and Their Features

Compound NameSimilarity IndexUnique Features
2-Chloro-4-(difluoromethyl)-6-methoxypyrimidin-5-amine0.75Contains chlorine substituent
2-Amino-5-bromo-4-methoxypyrimidine0.66Bromo substitution enhances reactivity
2-Amino-4,6-dimethoxypyrimidine0.70Two methoxy groups increase lipophilicity

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group significantly influences the compound’s reactivity and lipophilicity, enhancing its ability to interact with biological molecules. This interaction can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Pyrimidine derivatives exhibit diverse biological activities influenced by substituent patterns. Below, 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine is compared to structurally related compounds based on substituent type, physicochemical properties, and applications.

Chloro- and Methoxy-Substituted Pyrimidines

  • 4,6-Dichloro-5-methoxypyrimidine () :

    • Substituents: Cl at positions 4 and 6; -OCH₃ at position 4.
    • Key Differences: Lacks the difluoromethyl and amine groups. Chlorine atoms participate in Cl···N interactions (3.094–3.100 Å), stabilizing its crystal lattice .
    • Implications: Chlorine’s electronegativity increases polarity but may reduce metabolic stability compared to fluorine.
  • 4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine (CAS 88474-31-1, ): Substituents: Cl at position 4, -OCH₃ at 6, -CH₃ at 2, and -NH₂ at 5.

Fluoro-Substituted Pyrimidines

  • 5-Fluoro-2-methoxypyrimidin-4-amine (CAS 1993-63-1, ) :

    • Substituents: F at position 5, -OCH₃ at 2, and -NH₂ at 3.
    • Key Differences: Fluorine’s high electronegativity increases polarity and bioavailability but lacks the electron-withdrawing/-donating duality of -CF₂H .
  • N,N'-(1,4-phenylenebis(methylene))bis(5-fluoro-2-methoxypyrimidin-4-amine) (18b, ) :

    • Substituents: Bis-pyrimidine with F, -OCH₃, and -NH₂ groups.
    • Applications: Acts as a chemokine receptor antagonist with high specificity, demonstrating how fluorination enhances target engagement .

Aminomethyl/Aryl-Substituted Pyrimidines

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Substituents: Bulky aryl and aminomethyl groups at positions 4 and 5. Structural Impact: Intramolecular N–H···N hydrogen bonding stabilizes conformation, while π–π stacking enhances crystalline packing .
  • N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine (): Substituents: Trifluoromethyl (-CF₃) group introduces steric bulk and strong electron-withdrawing effects, contrasting with the smaller -CF₂H group in the target compound.

Data Tables

Table 1: Substituent Comparison

Compound Name Position 4 Position 5 Position 6 Key Applications
This compound -CF₂H -NH₂ -OCH₃ Drug development, imaging
4,6-Dichloro-5-methoxypyrimidine Cl -OCH₃ Cl Crystallography studies
5-Fluoro-2-methoxypyrimidin-4-amine -NH₂ F -OCH₃ Bioavailability optimization
N,N'-(1,4-phenylenebis(methylene))bis(5-fluoro-2-methoxypyrimidin-4-amine) -F, -OCH₃, -NH₂ -F, -OCH₃, -NH₂ - Chemokine receptor antagonism

Table 2: Physicochemical Properties

Compound Name LogP* Solubility (mg/mL) Melting Point (°C)
This compound 1.8 0.15 (PBS) Not reported
4,6-Dichloro-5-methoxypyrimidine 2.3 0.08 (DMSO) 313–315
5-Fluoro-2-methoxypyrimidin-4-amine 1.2 0.20 (Water) Not reported

*Predicted using fragment-based methods.

Biological Activity

4-(Difluoromethyl)-6-methoxypyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its antifungal, antibacterial, and anti-inflammatory properties, among others. Below is a detailed overview of its biological activity based on recent research findings.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound. In vitro assays demonstrated that this compound exhibits significant antifungal activity against various pathogens, particularly Botrytis cinerea and Rhizoctonia solani .

Efficacy Against Fungal Pathogens

Compound Pathogen EC50 (μg/mL) Comparison
4-(DFM)-6-MPRhizoctonia solani5.21Comparable to hymexazol (6.11 μg/mL)
4-(DFM)-6-MPBotrytis cinereaNot specifiedModerate activity noted

The compound showed an EC50 value of 5.21 μg/mL against Rhizoctonia solani , indicating strong antifungal activity comparable to the standard drug hymexazol . Additionally, it demonstrated moderate to good in vitro activity against other fungal strains, making it a candidate for further development in agricultural applications.

Antibacterial Activity

The antibacterial properties of this compound were evaluated against various bacterial strains, including Xanthomonas oryzae and Xanthomonas citri . However, the results indicated that its antibacterial efficacy was lower than that of established treatments like thiodiazole copper.

In Vitro Antibacterial Results

Compound Bacterial Strain Concentration (μg/mL) Activity Level
4-(DFM)-6-MPXanthomonas oryzae200Lower than thiodiazole copper
4-(DFM)-6-MPXanthomonas citri100Lower than thiodiazole copper

Despite showing some antibacterial activity, the compound's effectiveness was not sufficient to surpass existing antibacterial agents .

Anti-inflammatory Activity

In addition to its antifungal and antibacterial properties, the compound has been studied for its anti-inflammatory effects. Preliminary results suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

COX Inhibition Data

Compound Target Enzyme IC50 (μM) Comparison
4-(DFM)-6-MPCOX-2Not specifiedComparable to celecoxib

The inhibition of COX enzymes suggests potential therapeutic applications in treating inflammatory conditions; however, specific IC50 values for this compound were not provided in the available literature .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions of this compound with target proteins. The docking studies indicated favorable binding energies, suggesting a strong interaction with specific biological targets.

Docking Analysis Findings

  • The compound was docked into the active site of relevant receptors with favorable binding energies.
  • Hydrogen bond interactions were observed with key amino acid residues, enhancing its potential as a lead compound for further development.

Q & A

Q. What are the established synthetic routes for preparing 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine?

The compound is typically synthesized via nucleophilic substitution. A chlorinated precursor (e.g., 5-chloromethyl pyrimidine) reacts with amines under reflux in chloroform. Purification involves column chromatography (silica gel, CHCl₃ eluent) and crystallization (e.g., methanol), yielding ~78.7% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Single-crystal X-ray diffraction : Determines molecular conformation, dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups), and hydrogen bonding .
  • ¹H/¹³C NMR : Validates substituent integration and purity.
  • IR spectroscopy : Confirms functional groups (e.g., NH₂, CF₂) .

Q. How do structural modifications (e.g., methoxy or difluoromethyl groups) influence physicochemical properties?

Methoxy groups enhance solubility in polar solvents, while difluoromethyl groups increase electronegativity, affecting hydrogen bonding and crystal packing. For example, C–H⋯O interactions (3.094–3.100 Å) stabilize the lattice in related pyrimidines .

Advanced Research Questions

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data in structural elucidation?

Cross-validate using complementary techniques:

  • X-ray crystallography resolves conformational ambiguities (e.g., deviations in dihedral angles up to 86.1° ).
  • DFT calculations predict optimized geometries for comparison with experimental data .

Q. How can computational tools predict reaction outcomes for novel derivatives?

Quantum chemical methods (e.g., reaction path searches) model transition states and intermediates. ICReDD’s approach integrates computational predictions with experimental validation, reducing optimization time by 30–50% .

Q. What methodologies analyze non-covalent interactions (e.g., hydrogen bonding) in the crystal lattice?

  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H⋯π interactions at 3.5 Å ).
  • X-ray crystallography : Quantifies bond lengths/angles (e.g., N–H⋯N hydrogen bonds closing six-membered rings ).

Q. How to design controlled experiments evaluating reaction parameters (temperature, solvent)?

Use factorial design:

  • Solvent polarity : Chloroform (non-polar) vs. methanol (polar) affects byproduct formation.
  • Reflux time : Extending from 5 to 8 hours increased yields in analogous syntheses .

Q. How to optimize chromatographic conditions for high-purity isolation?

  • Column chromatography : Use silica gel (200–300 mesh) with gradient elution (CHCl₃:MeOH 95:5 to 90:10).
  • Crystallization : Methanol yields single crystals with >99% purity .

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